Cas no 887467-01-8 (8-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

8-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 8-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
- 887467-01-8
- Z240870802
- F2542-0441
- AKOS001406310
- SR-01000021676
- SR-01000021676-1
- 6-(4-fluorophenyl)-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
- 8-(4-fluorophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
-
- Inchi: 1S/C23H20FN5O2/c1-15-14-28-19-20(25-22(28)29(15)18-10-8-17(24)9-11-18)26(2)23(31)27(21(19)30)13-12-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3
- InChI Key: OMXMICFWQOYDER-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)N1C(C)=CN2C1=NC1=C2C(N(C(N1C)=O)CCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 417.16010306g/mol
- Monoisotopic Mass: 417.16010306g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 31
- Rotatable Bond Count: 4
- Complexity: 694
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.8Ų
- XLogP3: 4.6
8-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2542-0441-20μmol |
8-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887467-01-8 | 90%+ | 20μmol |
$79.0 | 2023-08-16 | |
Life Chemicals | F2542-0441-1mg |
8-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887467-01-8 | 90%+ | 1mg |
$54.0 | 2023-08-16 | |
Life Chemicals | F2542-0441-50mg |
8-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887467-01-8 | 90%+ | 50mg |
$160.0 | 2023-08-16 | |
Life Chemicals | F2542-0441-2μmol |
8-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887467-01-8 | 90%+ | 2μmol |
$57.0 | 2023-08-16 | |
Life Chemicals | F2542-0441-5μmol |
8-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887467-01-8 | 90%+ | 5μmol |
$63.0 | 2023-08-16 | |
Life Chemicals | F2542-0441-30mg |
8-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887467-01-8 | 90%+ | 30mg |
$119.0 | 2023-08-16 | |
Life Chemicals | F2542-0441-20mg |
8-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887467-01-8 | 90%+ | 20mg |
$99.0 | 2023-08-16 | |
Life Chemicals | F2542-0441-40mg |
8-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887467-01-8 | 90%+ | 40mg |
$140.0 | 2023-08-16 | |
Life Chemicals | F2542-0441-10μmol |
8-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887467-01-8 | 90%+ | 10μmol |
$69.0 | 2023-08-16 | |
Life Chemicals | F2542-0441-3mg |
8-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887467-01-8 | 90%+ | 3mg |
$63.0 | 2023-08-16 |
8-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Related Literature
-
1. Book reviews
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
Additional information on 8-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
Comprehensive Overview of 8-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS No. 887467-01-8)
The compound 8-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS No. 887467-01-8) is a structurally complex molecule that has garnered significant interest in the field of medicinal chemistry and pharmaceutical research. With its unique imidazo[1,2-g]purine core, this compound exhibits potential applications in drug discovery, particularly in the development of targeted therapies. Researchers are increasingly focusing on its pharmacokinetic properties and biological activity, making it a subject of ongoing scientific exploration.
One of the key features of 8-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is its fluorophenyl and phenylethyl substituents, which contribute to its molecular stability and interaction with biological targets. These functional groups are often associated with enhanced binding affinity and selectivity, making the compound a promising candidate for further study. The presence of the dimethyl groups also influences its metabolic profile, a critical factor in drug development.
In recent years, the scientific community has shown growing interest in imidazo[1,2-g]purine derivatives due to their potential role in addressing unmet medical needs. For instance, compounds like 887467-01-8 are being investigated for their possible anti-inflammatory and neuroprotective effects. These properties align with current trends in healthcare, where there is a high demand for novel treatments for chronic conditions such as neurodegenerative diseases and autoimmune disorders.
The synthesis of 8-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves multi-step organic reactions, often requiring precise control of reaction conditions to achieve high yields and purity. Researchers have explored various catalytic methods and green chemistry approaches to optimize its production, reflecting the broader shift toward sustainable practices in chemical manufacturing. This focus on environmentally friendly synthesis resonates with contemporary concerns about reducing the ecological footprint of pharmaceutical production.
From a structural-activity relationship (SAR) perspective, the compound's purine backbone is of particular interest. Purine derivatives are well-known for their diverse biological activities, ranging from enzyme inhibition to receptor modulation. The specific modifications in 887467-01-8, such as the fluorophenyl and phenylethyl groups, may enhance its ability to interact with specific biological targets, offering insights into the design of next-generation therapeutics.
Another area of exploration is the compound's potential role in cancer research. Given the increasing prevalence of cancer worldwide, there is a pressing need for innovative treatments. Preliminary studies suggest that imidazo[1,2-g]purine derivatives like 8-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione may exhibit cytotoxic or anti-proliferative effects against certain cancer cell lines. However, further research is needed to validate these findings and elucidate the underlying mechanisms.
The compound's solubility and stability under physiological conditions are also critical factors in its potential therapeutic application. Researchers are investigating various formulation strategies to improve its bioavailability, such as the use of nanocarriers or prodrug approaches. These advancements are particularly relevant in the context of personalized medicine, where tailored drug delivery systems can enhance treatment efficacy and minimize side effects.
In addition to its pharmaceutical potential, 887467-01-8 has also attracted attention in the field of chemical biology. Scientists are using this compound as a molecular probe to study cellular pathways and identify new drug targets. This application highlights the versatility of imidazo[1,2-g]purine derivatives in both basic and applied research.
As the demand for innovative therapeutics continues to rise, compounds like 8-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione are likely to remain at the forefront of scientific inquiry. Their unique structural features and potential biological activities make them valuable tools in the quest to address complex health challenges. Future studies will undoubtedly shed more light on their mechanisms of action and therapeutic potential.
In conclusion, 8-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS No. 887467-01-8) represents a fascinating area of research with broad implications for drug discovery and development. Its multifunctional properties and structural complexity offer numerous opportunities for innovation, making it a compound worth watching in the coming years.
887467-01-8 (8-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione) Related Products
- 2227272-72-0(1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene)
- 1805335-40-3(2-Amino-5-chloro-3-cyano-6-(difluoromethyl)pyridine)
- 946246-96-4(N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-methoxy-4,5-dimethylbenzene-1-sulfonamide)
- 2137985-76-1(5-Bromo-4-methyl-1,3-benzoxazole-2-carbonitrile)
- 2368871-45-6(1,2,4-Triazine-3,5(2H,4H)-dione, 2-(chloromethyl)-4-methyl-)
- 174089-62-4(2-Pyrrolidinecarboxamide,N-(1-methylethyl)-, (2S)-)
- 2228285-77-4(2,2-difluoro-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine)
- 1805150-49-5(2-Bromo-3-hydroxy-4-(trifluoromethyl)aniline)
- 2248374-12-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylate)
- 1251578-87-6(N-(4-{6-(1H-pyrazol-1-yl)pyridazin-3-ylamino}phenyl)-2-(thiophen-2-yl)acetamide)




